molecular formula C15H16O8 B585635 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 CAS No. 1346604-53-2

2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3

Cat. No.: B585635
CAS No.: 1346604-53-2
M. Wt: 327.303
InChI Key: ZEKFTEFIUIONLO-BMSJAHLVSA-N
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Description

2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 is a deuterated derivative of a malonic acid compound. It is primarily used in biochemical research, particularly in the field of proteomics. The compound has a molecular formula of C15H13D3O8 and a molecular weight of 327.3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 typically involves the alkylation of a malonic acid derivative with a benzyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid, followed by the addition of the benzyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and scale-up techniques would apply, including the use of larger reaction vessels, efficient mixing, and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 involves its interaction with various molecular targets, depending on the specific application. In biochemical research, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The deuterium atoms in the compound can also provide insights into reaction mechanisms through isotope effects .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid: The non-deuterated version of the compound.

    2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Succinic Acid: A structurally similar compound with a succinic acid backbone.

Uniqueness

The presence of deuterium atoms in 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 makes it unique compared to its non-deuterated counterparts. Deuterium provides stability and can be used to study isotope effects in chemical reactions, making it valuable in research applications .

Properties

IUPAC Name

2-[[4-(1,1-dicarboxy-2,2,2-trideuterioethyl)phenyl]methyl]-2-methylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8/c1-14(10(16)17,11(18)19)7-8-3-5-9(6-4-8)15(2,12(20)21)13(22)23/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19)(H,20,21)(H,22,23)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKFTEFIUIONLO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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